molecular formula C17H16N2O4 B2364987 4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol CAS No. 743452-11-1

4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol

Cat. No.: B2364987
CAS No.: 743452-11-1
M. Wt: 312.325
InChI Key: NLUWKKNOXIRINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol is a complex organic compound that features an indole moiety, a nitro group, and a methoxyphenol group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific changes resulting from these interactions would depend on the exact nature of the target and the context in which the interaction occurs.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context in which the alterations occur.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like methanol and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol is unique due to its combination of the indole, nitroethyl, and methoxyphenol groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-23-17-8-11(6-7-16(17)20)14(10-19(21)22)13-9-18-15-5-3-2-4-12(13)15/h2-9,14,18,20H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUWKKNOXIRINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.